1H-Imidazole-1-sulfonyl azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

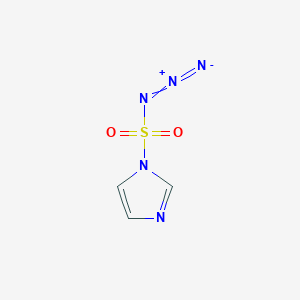

1H-Imidazole-1-sulfonyl azide, also known as this compound, is a useful research compound. Its molecular formula is C3H3N5O2S and its molecular weight is 173.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Applications in Organic Synthesis

1H-Imidazole-1-sulfonyl azide is widely used in organic synthesis due to its effectiveness in diazo-transfer reactions. The following table summarizes its key applications:

| Application Area | Details |

|---|---|

| Diazo-Transfer Reactions | Converts primary amines to azides, crucial for synthesizing various organic compounds. |

| Click Chemistry | Utilized in bioorthogonal click chemistry for labeling biomolecules without disrupting biological processes. |

| Polymer Chemistry | Acts as a reagent in the production of polymers requiring azide intermediates. |

| Medicinal Chemistry | Employed in the synthesis of pharmaceutical compounds, including antibiotics and anticancer agents. |

Bioorthogonal Chemistry

A study demonstrated the use of this compound in bioorthogonal click reactions, which allow for selective labeling of biomolecules. The compound was shown to effectively conjugate with TFA-labile linkers on functionalized resins, facilitating further biochemical applications .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

Preliminary investigations have suggested that derivatives of this compound may possess anticancer activity. The azide functionality allows for targeted delivery to cancer cells, potentially inhibiting tumor growth .

Comparison with Other Azides

When compared to trifluoromethanesulfonyl azide (TfN3), this compound is preferred due to its lower cost and greater stability. TfN3 is known for its high reactivity but also carries higher risks due to its explosive nature.

| Property | This compound | Trifluoromethanesulfonyl azide (TfN3) |

|---|---|---|

| Stability | High | Moderate |

| Cost | Lower | Higher |

| Reactivity | Moderate | High |

| Explosive Risk | Lower | Higher |

Safety Considerations

While handling this compound, it is crucial to observe safety protocols due to its potential explosiveness as an organic azide. The hydrogen sulfate salt form is particularly noted for being less hazardous compared to its hydrochloride counterpart, which can release explosive byproducts upon degradation .

特性

CAS番号 |

952234-37-6 |

|---|---|

分子式 |

C3H3N5O2S |

分子量 |

173.16 g/mol |

IUPAC名 |

N-diazoimidazole-1-sulfonamide |

InChI |

InChI=1S/C3H3N5O2S/c4-6-7-11(9,10)8-2-1-5-3-8/h1-3H |

InChIキー |

GFRDSYFROJUKBF-UHFFFAOYSA-N |

SMILES |

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-] |

正規SMILES |

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-] |

同義語 |

Imidazole-1-sulfonyl azide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。